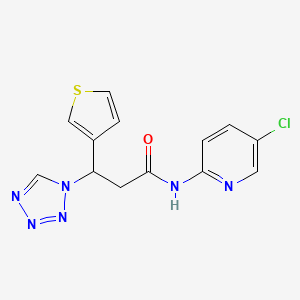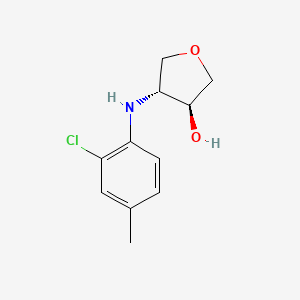![molecular formula C28H38N6 B13351225 3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its intricate structure, is of significant interest in the fields of medicinal chemistry and pharmacology.
準備方法
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical applications .
化学反応の分析
3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
科学的研究の応用
3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play crucial roles in various physiological processes . By modulating these receptors, the compound can exert its therapeutic effects, such as reducing inflammation, inhibiting cancer cell growth, and combating infections .
類似化合物との比較
Similar compounds to 3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine include other indole derivatives and piperazine-containing compounds. Some examples are:
1-ethyl-3-(3-(dimethylamino)-propyl EDC: This compound shares structural similarities and is used in similar applications.
1- [2- (Dimethylamino)ethyl]piperazine: Another compound with a piperazine ring and dimethylaminoethyl group, used in various chemical reactions.
11- [4- [2- [2- (Triphenylmethoxy)ethoxy]ethyl]piperazin-1-yl]dibenzo [b,f] [1,4]thiazepine: A structurally related compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and potential therapeutic use.
特性
分子式 |
C28H38N6 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
3-[11-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]indolo[3,2-b]quinolin-10-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C28H38N6/c1-30(2)14-9-15-34-25-13-8-6-11-23(25)26-28(34)27(22-10-5-7-12-24(22)29-26)33-20-18-32(19-21-33)17-16-31(3)4/h5-8,10-13H,9,14-21H2,1-4H3 |
InChIキー |
UJEVJWJEDMTZDM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)N5CCN(CC5)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)








